Naringenin trimethyl ether
Overview
Description
(2S)-4’,5,7-Trimethoxyflavanone is a flavonoid compound characterized by the presence of three methoxy groups attached to the flavanone structure. Flavonoids are a diverse group of phytonutrients found in many fruits and vegetables, known for their antioxidant properties and potential health benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4’,5,7-Trimethoxyflavanone typically involves the methylation of flavanone precursors. One common method includes the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as acetone or dimethylformamide at elevated temperatures to facilitate the methylation process.
Industrial Production Methods
Industrial production of (2S)-4’,5,7-Trimethoxyflavanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-4’,5,7-Trimethoxyflavanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the flavanone to its corresponding dihydroflavanone.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide or other nucleophiles can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydroflavanones.
Scientific Research Applications
(2S)-4’,5,7-Trimethoxyflavanone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other flavonoid derivatives.
Biology: The compound is studied for its antioxidant properties and potential effects on cellular processes.
Medicine: Research explores its potential therapeutic benefits, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of (2S)-4’,5,7-Trimethoxyflavanone involves its interaction with various molecular targets and pathways. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, it may modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-Naringenin: A flavanone with hydroxyl groups instead of methoxy groups.
Hesperetin: Another flavanone with different substitution patterns on the flavanone structure.
Uniqueness
(2S)-4’,5,7-Trimethoxyflavanone is unique due to its specific methoxy group substitutions, which can influence its chemical reactivity and biological activity. The presence of methoxy groups can enhance its lipophilicity and potentially improve its bioavailability compared to other flavonoids.
This detailed article provides a comprehensive overview of (2S)-4’,5,7-Trimethoxyflavanone, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
Naringenin trimethyl ether (NTME), a derivative of the flavonoid naringenin, has garnered attention due to its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and potential therapeutic applications of NTME, supported by relevant research findings and case studies.
- Chemical Formula : CHO
- CAS Number : 38302-15-7
- Molecular Weight : 314.332 g/mol
- Density : 1.2±0.1 g/cm³
- Boiling Point : 500.1±50.0 °C at 760 mmHg
- Flash Point : 222.1±30.2 °C
1. Molluscicidal Activity
NTME exhibits significant molluscicidal properties against various species, notably with a median lethal concentration (LC) of 3.9 μg/mL for Pomacea canaliculata (Zhang et al., 2012) . This activity suggests potential applications in controlling aquatic pests that can affect agriculture and aquaculture.
2. Antioxidant Effects
Research indicates that NTME possesses strong antioxidant capabilities, which are crucial in mitigating oxidative stress-related damage in biological systems. It enhances the activity of various antioxidant enzymes, including:
- Catalase
- Glutathione peroxidase
- Superoxide dismutase
In vitro studies have demonstrated that NTME can scavenge free radicals and inhibit pro-oxidant enzyme activities, contributing to its protective effects against cellular damage .
3. Anti-inflammatory Properties
NTME has been shown to modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and enzymes such as TNF-α and COX-2 in various cell lines. For instance, in LPS-stimulated macrophages, NTME significantly reduced the secretion of inflammatory mediators .
4. Neuroprotective Effects
In experimental models of neurotoxicity, NTME has demonstrated protective effects against oxidative stress-induced neuronal damage. Studies indicate that it can alleviate symptoms associated with neurodegenerative diseases by upregulating antioxidant defenses and reducing apoptosis in neuronal cells .
NTME's biological activities are largely attributed to its ability to interact with various molecular targets involved in oxidative stress and inflammation:
- Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) : NTME inhibits NF-κB activation, thereby reducing the expression of genes involved in inflammation.
- Mitogen-Activated Protein Kinase (MAPK) Pathways : It modulates MAPK signaling pathways that are crucial for cellular responses to stress and inflammation .
Case Studies and Research Findings
Properties
IUPAC Name |
(2S)-5,7-dimethoxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O5/c1-20-12-6-4-11(5-7-12)15-10-14(19)18-16(22-3)8-13(21-2)9-17(18)23-15/h4-9,15H,10H2,1-3H3/t15-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQFSCAHSIUPLSB-HNNXBMFYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=O)C3=C(O2)C=C(C=C3OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H]2CC(=O)C3=C(O2)C=C(C=C3OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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